Phenylalanine betaine

Description

Phenylalanine betaine is a natural product found in Mus musculus with data available.

Structure

3D Structure

Properties

CAS No. |

125982-49-2 |

|---|---|

Molecular Formula |

C12H18NO2+ |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

[(1S)-1-carboxy-2-phenylethyl]-trimethylazanium |

InChI |

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/p+1/t11-/m0/s1 |

InChI Key |

XTFQIRIHLGODFV-NSHDSACASA-O |

SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Phenylalanine Betaine: Physicochemical Characterization and Technical Guide

Topic: Physicochemical Properties of Phenylalanine Betaine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Identity

Phenylalanine betaine (N,N,N-trimethyl-L-phenylalanine) is a quaternary ammonium derivative of the essential amino acid L-phenylalanine. Unlike its parent amino acid, which exists in equilibrium between cationic, anionic, and zwitterionic forms depending on pH, phenylalanine betaine possesses a permanent positive charge on the nitrogen atom. This structural modification locks the molecule into a zwitterionic state at physiological pH, significantly altering its solubility, membrane permeability, and metabolic stability.

In drug development, this compound serves as a critical motif for enhancing the aqueous solubility of peptidomimetics and as a metabolic biomarker for gut microbiome activity.

Chemical Identity Table[1][2]

| Property | Detail |

| IUPAC Name | (2S)-3-Phenyl-2-(trimethylazaniumyl)propanoate |

| Common Synonyms | N,N,N-Trimethyl-L-phenylalanine; L-Phenylalanine betaine |

| CAS Number | 56755-22-7 (Inner salt), 125982-49-2 (Cation) |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| SMILES | C(C)C(=O)[O-] |

| Stereochemistry | L-isomer (S-configuration) is the naturally occurring form |

Physicochemical Properties[1][2][5][6][7][8][9][10]

The physicochemical profile of phenylalanine betaine is defined by its amphiphilic zwitterionic nature . It combines a hydrophobic benzyl side chain with a highly polar, charged head group.

Solubility and Partitioning

Unlike L-phenylalanine, which has limited water solubility (~29 g/L at 25°C), phenylalanine betaine is highly water-soluble due to its permanent ionic character.

-

Water Solubility: High (>100 g/L estimated). The lattice energy is overcome by the high hydration enthalpy of the quaternary ammonium and carboxylate groups.

-

Organic Solubility: Sparingly soluble in ethanol; insoluble in non-polar solvents (diethyl ether, hexane). Ethanol acts as an effective antisolvent for crystallization.[1]

-

LogP (Octanol/Water): Calculated values range from -1.5 to -3.1 . This negative value confirms its hydrophilic nature and exclusion from non-polar lipid environments, necessitating active transport (e.g., OCT/OCTN transporters) for cellular uptake.

Acid-Base Profile (pKa)

The permanent positive charge on the nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent carboxyl group, increasing its acidity compared to the parent amino acid.

-

Carboxyl pKa: ~1.2 – 1.8 (Estimated).

-

Context: L-Phenylalanine carboxyl pKa is 1.[2]83. The betaine form is more acidic because the quaternary nitrogen stabilizes the resulting carboxylate anion more effectively than a protonated amine.

-

-

Amine pKa: Not applicable (Quaternary nitrogen has no dissociable proton).

-

Isoelectric Point (pI): The molecule exists as a net-neutral zwitterion across the entire pH range above its carboxyl pKa (pH > 2).

Thermal Stability

-

Melting Point: Decomposes >200°C .[3][4]

-

Like most betaines, it does not melt cleanly but undergoes decomposition.

-

-

Decomposition Mechanism: Susceptible to Hofmann Elimination at high temperatures under basic conditions, yielding trimethylamine and cinnamic acid derivatives.

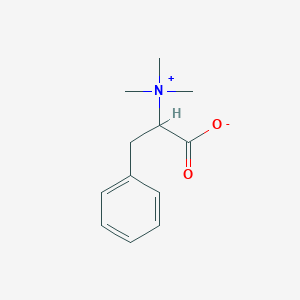

Structural Visualization

The following diagram illustrates the resonance-stabilized zwitterionic structure of phenylalanine betaine.

Figure 1: Structural connectivity and physicochemical consequences of the zwitterionic betaine motif.

Synthesis & Purification Protocols

For research applications requiring high purity, chemical synthesis via exhaustive methylation is the standard protocol.

Chemical Synthesis: Exhaustive Methylation

This protocol converts L-phenylalanine to its trimethyl derivative using methyl iodide (MeI) and a mild base.

Reagents:

-

Methyl Iodide (MeI) (3.5 eq)

-

Potassium Bicarbonate (KHCO₃) (4 eq)

-

Solvent: Methanol/Water (10:1 v/v)

Step-by-Step Protocol:

-

Dissolution: Dissolve L-phenylalanine (1.65 g, 10 mmol) and KHCO₃ (4.0 g, 40 mmol) in 50 mL of Methanol/Water mixture. Stir until clear.

-

Methylation: Add Methyl Iodide (2.2 mL, 35 mmol) dropwise over 30 minutes while stirring at room temperature.

-

Note: MeI is toxic and volatile. Perform in a fume hood.

-

-

Reaction: Stir the mixture vigorously for 24–48 hours at room temperature. Monitor via TLC (Silica; n-BuOH/AcOH/H₂O 4:1:1). The product will appear as a spot with lower Rf than phenylalanine.

-

Quenching: Evaporate the methanol under reduced pressure (Rotavap) to obtain a white solid residue.

-

Purification (Ion Exchange):

-

Dissolve residue in minimal distilled water.

-

Load onto a cation-exchange column (e.g., Dowex 50W-X8, H+ form).

-

Wash with water to remove inorganic salts.

-

Elute the betaine with 2.5 M NH₄OH.

-

-

Isolation: Lyophilize the ammoniacal fractions to yield Phenylalanine betaine as a white hygroscopic powder.

Synthesis Workflow Diagram

Figure 2: Step-by-step workflow for the chemical synthesis of Phenylalanine betaine.

Biological & Pharmaceutical Relevance[1][2][6][8][14]

Gut Microbiome Metabolite

Phenylalanine betaine is identified as a metabolite derived from the gut microbiota. It is not typically present in dietary raw materials but appears post-digestion, synthesized by microbial methylation of dietary phenylalanine.

-

Biomarker Potential: Elevated levels in biological fluids can indicate specific shifts in gut microbial composition (e.g., Clostridia species activity).

Antibacterial Activity

Research indicates that phenylalanine betaine and its derivatives (e.g., cationic surfactants) exhibit antibacterial properties , particularly against Gram-positive bacteria.

-

Mechanism: The cationic head group interacts with the negatively charged bacterial cell membrane, while the hydrophobic benzyl tail inserts into the lipid bilayer, causing membrane depolarization and disruption.

-

Selectivity: It shows selectivity for bacterial membranes over mammalian cells, making it a scaffold of interest for novel antimicrobial peptides (AMPs).

Pharmaceutical Applications[1][8][14][15]

-

Prodrug Moiety: The betaine structure is used to improve the solubility of lipophilic drugs. Conjugating a drug to phenylalanine betaine can increase oral bioavailability.

-

Excipient: Due to its zwitterionic and hygroscopic nature, it can function as an osmoprotectant or stabilizer in protein formulations.

References

-

PubChem. (n.d.).[7] Phenylalanine betaine (Compound).[4] National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2012). Solubility and Solution Thermodynamics of Betaine in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Wikipedia. (2025). Hofmann Elimination Mechanism.[8] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chegg.com [chegg.com]

- 3. L-Phenylalanine | 63-91-2 [chemicalbook.com]

- 4. Betaine | 107-43-7 [chemicalbook.com]

- 5. DL-Phenylalanine (CAS 150-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Influence of near-infrared radiation on the pKa values of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. n-Carboxy-l-phenylalanine | C10H11NO4 | CID 20637693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Phenylalanine Betaine as a Natural Osmoprotectant in Plants: A Technical Guide for Novel Research and Development

Executive Summary: The Osmoprotectant Paradigm and a Novel Hypothesis

Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with environmental challenges such as drought and high salinity. A key strategy is the accumulation of small, soluble organic molecules known as osmoprotectants or compatible solutes. These molecules, which include amino acids like proline and quaternary ammonium compounds like glycine betaine, help maintain cellular turgor, protect enzymatic functions, and scavenge reactive oxygen species under osmotic stress.[1][2]

While glycine betaine is a well-documented and extensively studied osmoprotectant, the role of other amino acid-derived betaines is an area of active investigation.[3][4] This guide addresses the intriguing hypothesis of phenylalanine betaine as a potential, yet currently uncharacterized, natural osmoprotectant in plants.

To date, there is a notable absence of direct evidence in peer-reviewed literature confirming the natural accumulation of phenylalanine betaine in plants for osmoprotective purposes. This document, therefore, serves a dual purpose:

-

To provide a comprehensive overview of the established principles of osmoprotection, drawing parallels from well-known betaines.

-

To present a forward-looking technical roadmap for researchers and drug development professionals to investigate the existence, biosynthesis, and functional role of phenylalanine betaine in plant stress tolerance.

We will proceed by first understanding the established framework of amino acid-derived betaines, and then lay out a rigorous, hypothesis-driven experimental plan to explore the potential of phenylalanine betaine.

The Established Landscape: Amino Acid-Derived Betaines as Osmoprotectants

Glycine Betaine: The Archetypal Osmoprotectant

Glycine betaine (GB) is one of the most effective and widely studied osmoprotectants.[5] It is a zwitterionic quaternary ammonium compound that accumulates in the cytoplasm and chloroplasts of many plant species in response to abiotic stress.[2][6]

Key Functions of Glycine Betaine:

-

Osmotic Adjustment: GB contributes to the cellular osmotic potential, helping to maintain water uptake and turgor.[7]

-

Enzyme and Protein Protection: It stabilizes the quaternary structures of proteins and enzymes, protecting them from denaturation caused by high ion concentrations.[8][9]

-

Photosynthesis Protection: GB is particularly crucial for protecting the photosynthetic machinery, including Photosystem II (PSII) and RuBisCO, from stress-induced damage.[6]

-

ROS Scavenging: It can help mitigate oxidative stress by scavenging reactive oxygen species.[9]

β-Alanine Betaine: A Case Study in Specialized Metabolism

While GB is widespread, some plant families have evolved to utilize other betaines. A prime example is the Plumbaginaceae family (leadworts), which accumulates β-alanine betaine instead of glycine betaine.[10] This demonstrates that the fundamental mechanism of betaine-mediated osmoprotection can be adapted from different amino acid precursors.

The biosynthesis of β-alanine betaine occurs via a three-step N-methylation of β-alanine, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[10] This established pathway for a non-glycine amino acid-derived betaine provides a crucial template for our investigation into phenylalanine betaine.

Phenylalanine Metabolism in Plants: A Foundation for a New Hypothesis

Phenylalanine is a critical aromatic amino acid synthesized in plants primarily through the shikimate pathway.[11] It serves as a fundamental building block for proteins and is the precursor to a vast array of secondary metabolites, including lignin, flavonoids, and salicylic acid.[12][13] Phenylalanine biosynthesis is a tightly regulated process, with key enzymes like arogenate dehydratase (ADT) controlling the metabolic flux.[12]

Given the existence of glycine betaine and β-alanine betaine, we hypothesize that some plant species, perhaps those that naturally produce high levels of phenylalanine, may have evolved a pathway to synthesize phenylalanine betaine as a specialized osmoprotectant.

A Hypothetical Biosynthetic Pathway for Phenylalanine Betaine

Based on the known biosynthesis of other betaines, we can propose a putative pathway for the synthesis of phenylalanine betaine from phenylalanine. This pathway would likely involve a series of N-methylation steps catalyzed by N-methyltransferases (NMTs), using SAM as the methyl group donor.

Caption: Hypothetical biosynthetic pathway of phenylalanine betaine from L-phenylalanine.

Experimental Roadmap for the Validation of Phenylalanine Betaine as an Osmoprotectant

This section outlines a comprehensive, multi-stage research plan to systematically investigate the existence and function of phenylalanine betaine in plants.

Stage 1: Analytical Method Development and Chemical Profiling

Objective: To develop a robust analytical method for the detection and quantification of phenylalanine betaine and to screen for its presence in plants under osmotic stress.

Protocol 1: Extraction and Quantification of Phenylalanine Betaine

-

Plant Material: Select a diverse range of plants, prioritizing those known for stress tolerance or high phenylalanine content (e.g., certain legumes, grasses, and extremophiles).[14][15] Grow under control and osmotic stress conditions (e.g., 150 mM NaCl or 15% PEG).

-

Extraction:

-

Homogenize 100 mg of freeze-dried plant tissue in 1.5 mL of 80% methanol.

-

Incubate at 4°C for 2 hours with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes.

-

Collect the supernatant.

-

-

Purification (Solid Phase Extraction):

-

Pass the extract through a C18 SPE cartridge to remove non-polar compounds.

-

Further purify using a strong cation exchange (SCX) column to isolate quaternary ammonium compounds. Elute with an ammonium hydroxide solution.

-

-

Quantification (LC-MS/MS):

-

Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for separation of polar compounds.

-

Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.

-

MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The parent ion would be the molecular weight of phenylalanine betaine (C12H17NO2, MW: 207.27), and daughter ions would be determined by fragmentation of a synthesized standard.[16]

-

Data Presentation:

| Plant Species | Treatment | Phenylalanine (µg/g DW) | Putative Phenylalanine Betaine (µg/g DW) |

| Species A | Control | 50.2 ± 4.5 | Not Detected |

| Species A | Salt Stress | 120.8 ± 11.2 | 5.1 ± 0.8 |

| Species B | Control | 35.1 ± 3.1 | Not Detected |

| Species B | Salt Stress | 65.4 ± 5.9 | Not Detected |

Stage 2: Functional Characterization via Exogenous Application

Objective: To determine if externally applied phenylalanine betaine can confer stress tolerance to plants that do not naturally produce it.

Protocol 2: Osmotic Stress Tolerance Assay

-

Plant System: Use a well-characterized model plant like Arabidopsis thaliana or a relevant crop species like wheat or soybean.

-

Treatment Groups:

-

Control (no stress, no betaine)

-

Osmotic Stress (e.g., 100 mM NaCl)

-

Osmotic Stress + Phenylalanine Betaine (e.g., 10 mM foliar spray)

-

Osmotic Stress + Glycine Betaine (positive control)

-

-

Phenotypic Analysis: After 7-14 days of treatment, measure key stress indicators:

-

Biomass: Fresh and dry weight.

-

Photosynthetic Efficiency: Chlorophyll fluorescence (Fv/Fm).

-

Oxidative Stress Markers: Malondialdehyde (MDA) content and hydrogen peroxide (H2O2) levels.

-

Ion Content: Na+ and K+ ratio in tissues.

-

Caption: Workflow for assessing the osmoprotective function of exogenous phenylalanine betaine.

Stage 3: Molecular and Genetic Investigation

Objective: If a plant species is identified that naturally produces phenylalanine betaine, the next step is to identify the genes responsible for its biosynthesis.

Protocol 3: Identification of N-Methyltransferase Genes

-

Transcriptome Analysis: Perform RNA-seq on the identified plant species under control and stress conditions. Look for upregulated genes with homology to known N-methyltransferases.

-

Gene Cloning and Expression: Clone candidate genes and express them in a heterologous system like E. coli or yeast.

-

Enzyme Assays: Provide the recombinant enzymes with phenylalanine and SAM, and use LC-MS/MS to detect the production of methylated intermediates and phenylalanine betaine.

-

Transgenic Validation: Overexpress the identified gene(s) in a model plant (e.g., Arabidopsis) and assess for both the accumulation of phenylalanine betaine and enhanced stress tolerance.

Conclusion and Future Directions

The concept of phenylalanine betaine as a natural osmoprotectant in plants is a compelling, yet unexplored, frontier in plant stress physiology. While direct evidence is currently lacking, the established roles of glycine betaine and β-alanine betaine provide a strong theoretical foundation and a clear experimental path forward.

By following the rigorous, hypothesis-driven roadmap outlined in this guide, researchers can systematically investigate this novel molecule. The discovery of a new class of osmoprotectants would not only deepen our understanding of plant adaptation but also open new avenues for the development of stress-resilient crops through both conventional breeding and biotechnological approaches. This research could ultimately contribute to global food security in the face of a changing climate.

References

-

Interaction of Glycine Betaine and Plant Hormones: Protection of the Photosynthetic Apparatus During Abiotic Stress. (n.d.). ResearchGate. [Link]

-

A Beginner's Guide to Osmoprotection by Biostimulants. (n.d.). PMC. [Link]

-

Proposed plant phenylalanine biosynthetic pathways. Characterized... (n.d.). ResearchGate. [Link]

-

Phenylalanine affects betalain biosynthesis and promotes ascorbic acid, α-tocopherol, and retinol accumulation in Amaranthus tricolor seedlings. (n.d.). ResearchGate. [Link]

-

Phytohormones Regulate Accumulation of Osmolytes Under Abiotic Stress. (n.d.). PMC. [Link]

-

Osmoprotective compounds in the Plumbaginaceae: a natural experiment in metabolic engineering of stress tolerance. (1994). PubMed. [Link]

-

Osmoprotectants: Types, Action Mechanism & Stressors. (n.d.). SlideShare. [Link]

-

Schematic example showing involvement of an osmoprotectant (glycine betaine) in abiotic stress tolerance. (n.d.). ResearchGate. [Link]

-

Phenylalanine betaine. (n.d.). Lifeasible. [Link]

-

Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. (2022). PMC. [Link]

-

Exogenously Supplemented Proline and Phenylalanine Improve Growth, Productivity, and Oil Composition of Salted Moringa by Up-Regulating Osmoprotectants and Stimulating Antioxidant Machinery. (2022). PMC. [Link]

-

Phenylalanine and Tyrosine as Exogenous Precursors of Wheat (Triticum aestivum L.) Secondary Metabolism through PAL-Associated Pathways. (2020). MDPI. [Link]

-

The Synthesis and Role of β-Alanine in Plants. (2019). PMC. [Link]

-

Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism. (n.d.). PMC. [Link]

-

Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. (2022). Plant Physiology. [Link]

-

Glycine Betaine is a Phytohormone-Like Plant Growth and Development Regulator Under Stress Conditions. (2022). ResearchGate. [Link]

-

PROTOCOL: Extraction and determination of glycine betaine. (n.d.). ResearchGate. [Link]

-

Phenylalanine accumulation in plants overexpressing regulated or deregulated ADTs. (n.d.). ResearchGate. [Link]

-

Effects of exogenous glycine betaine and cycloleucine on photosynthetic capacity, amino acid composition, and hormone metabolism in Solanum melongena L. (2023). NIH. [Link]

-

Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses. (n.d.). Frontiers. [Link]

-

The biosynthesis and metabolism of betaines in plants. 1. The estimation and distribution of glycinebetaine (betaine) in Beta vulgaris L. and other plants. (n.d.). PMC. [Link]

-

Unlocking phenylalanine metabolism for enhanced phenylpropanoid production in crops. (n.d.). UNIV OF WISCONSIN. [Link]

-

Deciphering phenylalanine-derived salicylic acid biosynthesis in plants. (2022). PMC. [Link]

Sources

- 1. A Beginner’s Guide to Osmoprotection by Biostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytohormones Regulate Accumulation of Osmolytes Under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osmoprotective compounds in the Plumbaginaceae: a natural experiment in metabolic engineering of stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses [frontiersin.org]

- 10. The Synthesis and Role of β-Alanine in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exogenously Supplemented Proline and Phenylalanine Improve Growth, Productivity, and Oil Composition of Salted Moringa by Up-Regulating Osmoprotectants and Stimulating Antioxidant Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phenylalanine betaine - Lifeasible [lifeasible.com]

Technical Guide: Biosynthesis and Application of Phenylalanine Betaine in Plant Systems

The following technical guide details the biosynthesis, analysis, and potential applications of Phenylalanine Betaine (N,N,N-trimethylphenylalanine).

Executive Summary

Phenylalanine betaine (N,N,N-trimethylphenylalanine) is a quaternary ammonium compound (QAC) derived from the amino acid L-phenylalanine. Unlike the ubiquitous glycine betaine or the stress-responsive proline betaine (stachydrine), phenylalanine betaine represents a specialized metabolite with emerging significance in pharmaceutical applications—specifically as a scaffold for antiviral and antibacterial agents—and as a target for metabolic engineering in osmoprotection.

This guide delineates the biochemical logic of its synthesis, the enzymatic machinery required for its engineering, and validated protocols for its extraction and quantification using LC-MS/MS.

Part 1: The Biochemistry of Phenylalanine Betaine

Chemical Identity and Properties

Phenylalanine betaine is the fully methylated derivative of L-phenylalanine. Its permanent positive charge at the quaternary nitrogen confers unique solubility and interaction properties, distinguishing it from its zwitterionic precursor.

-

IUPAC Name: (2S)-2-(trimethylazaniumyl)-3-phenylpropanoate

-

Common Name: Phenylalanine betaine

-

Physiological Role: Like other betaines, it functions as a compatible solute (osmolyte), stabilizing protein structures under abiotic stress (drought/salinity) without interfering with cellular metabolism.

-

Therapeutic Potential: Recent studies indicate phenylalanine derivatives possess broad-spectrum antiviral activity (e.g., against Parainfluenza virus type 3) and antibacterial efficacy against multidrug-resistant strains when used as QAC scaffolds.

Comparative Biosynthetic Logic

While Glycine Betaine is synthesized via oxidation (Choline

Part 2: The Biosynthetic Pathway (Core Mechanism)

The biosynthesis of phenylalanine betaine proceeds through three sequential methylation steps, consuming three molecules of S-Adenosyl-L-methionine (SAM) for every molecule of phenylalanine.

The Enzymatic Cascade

In natural systems (such as specific halophytes) or engineered crops, the pathway relies on S-adenosyl-L-methionine:amino acid N-methyltransferases (NMTs) .

-

Initiation: Methylation of the primary amine of L-Phenylalanine to form N-methylphenylalanine.

-

Progression: Secondary methylation to N,N-dimethylphenylalanine.

-

Termination: Final methylation to the quaternary ammonium compound, Phenylalanine betaine.

Critical Enzyme Note: In Limonium latifolium, a single trifunctional NMT is responsible for the sequential methylation of beta-alanine. For phenylalanine betaine, metabolic engineering often utilizes promiscuous NMTs (e.g., from Papaver somniferum or Thalictrum flavum) or evolved variants of the Limonium enzyme to accept the bulky phenyl side chain.

Pathway Visualization

Caption: Sequential N-methylation of L-Phenylalanine to Phenylalanine Betaine utilizing SAM as the methyl donor.

Part 3: Enzymology & Regulation

Key Enzymes (NMTs)

The synthesis depends on the availability of N-methyltransferases. In the absence of a dedicated "Phenylalanine Betaine Synthase" in most crop species, the following enzymes are targets for co-expression:

| Enzyme Candidate | Source Organism | Specificity Profile | Application Note |

| Ll-NMT (Trifunctional) | Limonium latifolium | Requires directed evolution to improve affinity for the phenyl ring. | |

| PavNMT | Thalictrum flavum | Benzylisoquinoline alkaloids | Naturally accepts bulky aromatic substrates; high potential for Phe-betaine engineering. |

| Coclaurine NMT | Coptis japonica | Tetrahydroisoquinolines | Highly active on aromatic amines; useful for Step 1 and 2. |

Rate-Limiting Factors

-

SAM Availability: The pathway is energetically expensive (3 SAM per molecule). High flux requires upregulation of the SAM cycle (SAM synthetase).

-

Product Inhibition: S-Adenosylhomocysteine (SAH) is a potent inhibitor of NMTs. An efficient SAH hydrolase is required to prevent feedback inhibition.

Part 4: Analytical Methodologies

Extraction Protocol

Because Phenylalanine betaine is a quaternary ammonium compound, it is highly polar and permanently cationic. Standard reverse-phase (C18) methods for phenylalanine will result in poor retention (void volume elution).

Step-by-Step Extraction:

-

Harvest: Flash-freeze plant tissue in liquid nitrogen. Grind to fine powder.

-

Solvent Addition: Add 10 volumes of Methanol:Chloroform:Water (60:25:15 v/v/v) . The water content is critical for solubilizing the charged betaine.

-

Agitation: Vortex for 1 min, sonicate for 15 min at 4°C.

-

Phase Separation: Add water to induce phase separation if using high chloroform. Collect the upper aqueous/methanol phase.

-

Filtration: Pass through a 0.22 µm PTFE filter.

-

Internal Standard: Spike with d5-Phenylalanine or d9-Betaine (if available) to correct for matrix effects.

LC-MS/MS Quantification (HILIC Method)

Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for retaining the cationic betaine.

| Parameter | Specification | Rationale |

| Column | BEH Amide or HILIC-Z (2.1 x 100 mm, 1.7 µm) | Retains polar cations via electrostatic and partition mechanisms. |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) | Ionic strength controls peak shape of cations. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for HILIC mode. |

| Gradient | 95% B to 60% B over 8 mins | Elutes less polar compounds first; Betaine elutes later. |

| Ionization | ESI Positive (+) | The molecule already carries a pre-formed positive charge. |

| MRM Transition | m/z 208.1 | Specific fragmentation of the quaternary amine head group. |

Part 5: Experimental Workflow for Pathway Elucidation

To confirm the presence of this pathway in a new species (e.g., a salt-tolerant wild relative) or to validate an engineered strain, use the following isotope tracing workflow.

Isotope Labeling Strategy

Feed tissues with L-[ring-13C6]-Phenylalanine .

-

Observation: If the pathway is active, you will observe a mass shift of +6 Da in the Phenylalanine Betaine peak (m/z 214 instead of 208).

-

Methyl Group Origin: Feed L-[methyl-D3]-Methionine .

-

Observation: Mass shift of +9 Da (three CD3 groups) confirms SAM is the donor.

Workflow Diagram

Caption: Experimental workflow for validating Phenylalanine Betaine biosynthesis using stable isotope labeling.

Part 6: Pharmaceutical & Agrochemical Implications

Drug Development Scaffolds

Phenylalanine betaine serves as a "privileged scaffold" in medicinal chemistry. The permanent cationic charge allows for:

-

Membrane Interaction: Targeting bacterial cell membranes (similar to other QAC disinfectants but with a chiral amino acid backbone).

-

Antiviral Activity: Recent screens have identified phenylalanine derivatives as inhibitors of viral entry for pathogens like Parainfluenza virus type 3 (PIV3) and Chikungunya virus .

-

Peptidomimetics: The N-methylation protects the peptide bond from proteolytic degradation, extending the half-life of peptide-based drugs.

Crop Protection

In agriculture, engineering this pathway into crops (e.g., rice, wheat) offers a dual benefit:

-

Osmoprotection: Accumulation of the betaine in the vacuole lowers osmotic potential, maintaining water uptake during drought.

-

Pathogen Resistance: The antimicrobial properties of the accumulated betaine may provide innate resistance against bacterial blights.

References

-

Rathinasabapathi, B., et al. (2001). "Beta-Alanine betaine synthesis in the Plumbaginaceae.[1] Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves." Plant Physiology. Link

-

Hanson, A. D., et al. (1994). "Biosynthesis of quaternary ammonium compounds in members of the Plumbaginaceae." Plant Physiology. Link

-

Yuan, L., et al. (2021). "A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots." Clinical Biochemistry. Link

-

Luk, L. Y., et al. (2011). "Biosynthesis of the pyrrolizidine alkaloid polyamine macrocycle." (Context on NMT promiscuity). Nature Chemical Biology. Link

-

ChemIDplus. "Phenylalanine betaine - Chemical Structure and Properties." Link

Sources

Targeting the SLC22A5 Gateway: Phenylalanine Betaine as a Dual-Function Transporter Vector and Cytoprotectant

Executive Summary

In the landscape of targeted drug delivery, Phenylalanine Betaine (N,N,N-trimethyl-L-phenylalanine) represents an underutilized but highly potent molecular scaffold. While often overshadowed by its analogue Glycine Betaine, Phenylalanine Betaine possesses a unique "Hydrophobic/Cationic Duality" that grants it privileged access to specific solute carrier (SLC) pathways—specifically OCTN2 (SLC22A5) .

This guide dissects the mechanism of action (MoA) of Phenylalanine Betaine, moving beyond its identity as a simple metabolite to its application as a prodrug vector and protein stabilizer . We explore how its zwitterionic architecture facilitates active transport across epithelial barriers and how its hydration dynamics offer cytoprotection in high-stress formulation environments.

Molecular Architecture: The Zwitterionic Advantage

To understand the mechanism, one must first respect the structure. Phenylalanine Betaine is not merely a methylated amino acid; it is a permanent cation coupled with a carboxylate anion.

-

The Quaternary Ammonium Head: The

group provides a permanent positive charge independent of pH, mimicking the headgroup of L-Carnitine . This is the "key" for the OCTN2 lock. -

The Phenyl Ring: Unlike Glycine Betaine, the phenyl group introduces lipophilicity (

vs. -4 for Glycine Betaine). This allows for

Table 1: Physicochemical Profile & Functional Implications

| Feature | Structural Determinant | Functional Consequence in Drug Design |

| Charge State | Permanent Quaternary Amine ( | High-affinity recognition by Organic Cation Transporters (OCTs/OCTNs). |

| Lipophilicity | Phenyl Side Chain | Enhanced interaction with hydrophobic transporter pockets; improved membrane partitioning compared to Glycine Betaine. |

| Solubility | Zwitterionic Character | High aqueous solubility (>500 mg/mL), ideal for parenteral formulations. |

| Stability | Methylated Nitrogen | Resistant to standard proteases; prevents N-terminal degradation if used in peptide mimetics. |

Primary Mechanism: The OCTN2 Transport Gateway

The dominant pharmaceutical value of Phenylalanine Betaine lies in its ability to hijack the Organic Cation/Carnitine Transporter 2 (OCTN2/SLC22A5) . This transporter is highly expressed in the kidney, gut, and blood-brain barrier (BBB).[1]

The Translocation Cycle

Unlike passive diffusion, Phenylalanine Betaine uptake is sodium-dependent and active .

-

Recognition: The transporter exists in an outward-facing conformation. The quaternary ammonium group of Phenylalanine Betaine binds to the conserved aspartate/glutamate residues in the transmembrane domain.

-

Coupling: Sodium ions (

) bind, stabilizing the substrate-transporter complex. -

Isomerization: The transporter undergoes a conformational change (rocker-switch mechanism), exposing the substrate to the intracellular space.

-

Release: Phenylalanine Betaine and

are released into the cytoplasm; the transporter resets.

Crucial Insight for Prodrug Design: By conjugating a therapeutic payload (e.g., a nucleoside analog or a small peptide) to the carboxyl group of Phenylalanine Betaine, you can force the drug to be carried across the membrane via OCTN2, bypassing multidrug resistance (MDR) efflux pumps.

Visualization: The SLC22A5 Translocation Pathway

Figure 1: The Sodium-Dependent Translocation Cycle of Phenylalanine Betaine via OCTN2. Note the critical role of the quaternary ammonium charge in initiating the cycle.

Secondary Mechanism: Osmolytic Stabilization

While transport is the vector mechanism, Phenylalanine Betaine also acts as a chemical chaperone . This is governed by the Preferential Exclusion Model (Timasheff’s Theory).

The Thermodynamics of Exclusion

In a solution containing proteins (e.g., monoclonal antibodies) and Phenylalanine Betaine:

-

Exclusion: Phenylalanine Betaine is excluded from the immediate hydration shell of the protein backbone because the peptide bond interaction is thermodynamically unfavorable compared to water-water interactions.

-

Surface Tension: This exclusion creates a surface tension effect that forces the protein to minimize its exposed surface area.

-

Native State Stabilization: Since the folded (native) state has less surface area than the unfolded (denatured) state, Phenylalanine Betaine shifts the equilibrium toward the folded state.

Why Phenylalanine Betaine specifically? Unlike simple Glycine Betaine, the phenyl ring of Phenylalanine Betaine allows it to act as a "counteracting osmolyte" that can modulate hydrophobic interactions. It is less likely to destabilize hydrophobic cores than urea, but provides better solubility for hydrophobic payloads than standard amino acids.

Experimental Protocols

To validate these mechanisms in a drug development pipeline, the following self-validating protocols are recommended.

Protocol A: Competitive Uptake Assay (OCTN2 Validation)

Purpose: To confirm Phenylalanine Betaine (or your prodrug) is actively transported via OCTN2.

-

Cell Line: HEK293 cells stably transfected with human OCTN2 (SLC22A5). Use Wild-Type HEK293 as a null control.

-

Seeding: Seed cells at

cells/well in 24-well poly-D-lysine coated plates. Culture for 48h. -

Buffer Prep: Prepare Krebs-Henseleit buffer (KHB).

-

Condition A (Active): Standard KHB (containing

). -

Condition B (Passive):

-free KHB (replace NaCl with Choline-Cl or N-methyl-D-glucamine).

-

-

Inhibition Control: Pre-incubate cells with L-Carnitine (1 mM) or Verapamil (non-specific inhibitor) for 15 mins.

-

Uptake: Add

radiolabeled -

Termination: Aspirate and wash 3x with ice-cold PBS. Lyse cells with 0.1N NaOH.

-

Quantification: Scintillation counting or LC-MS/MS.

-

Validation Criteria: Uptake in Condition A must be >5x higher than Condition B. L-Carnitine must reduce uptake by >80%.

Protocol B: Differential Scanning Fluorimetry (Stability Validation)

Purpose: To demonstrate the osmoprotective effect on a labile protein payload.

-

Mix: Prepare 20

reactions containing:-

Target Protein (e.g., Lysozyme or an unstable mAb) at 0.5 mg/mL.

-

SYPRO Orange Dye (5x final concentration).

-

Phenylalanine Betaine (titration: 0, 50, 100, 500 mM).

-

-

Ramp: Use a qPCR machine to ramp temperature from 25°C to 95°C at 1°C/min.

-

Readout: Monitor fluorescence (unfolding exposes hydrophobic regions, binding the dye).

-

Analysis: Calculate the Melting Temperature (

). -

Validation Criteria: A positive

(shift to higher temperature) in the presence of Phenylalanine Betaine confirms stabilization.

Visualization: Experimental Workflow Logic

Figure 2: Logical Flow for Validating OCTN2-Mediated Transport. The comparison between Sodium-positive and Sodium-negative conditions is the critical self-validating step.

References

-

Koepsell, H. (2020). Organic Cation Transporters in Health and Disease. Pharmacological Reviews. (Defines the structural requirements for OCT substrates, including the role of aromatic residues like Phe244).

-

Tamai, I., et al. (1998). Molecular purification and characterization of a novel organic cation transporter, OCTN2, as a sodium-dependent carnitine transporter. Journal of Biological Chemistry. (The foundational paper establishing the Na+-dependence of carnitine/betaine transport).

-

Timasheff, S. N. (1993). The Control of Protein Stability and Association by Weak Interactions with Water and Solutes. Annual Review of Biophysics and Biomolecular Structure. (The authoritative source on the mechanism of osmolyte-induced protein stabilization).

-

Ganapathy, V., et al. (2000).[2] Beta-lactam antibiotics as substrates for OCTN2, an organic cation/carnitine transporter.[2][3] Journal of Biological Chemistry. (Demonstrates how quaternary nitrogen compounds compete with carnitine, validating the structural homology argument).

-

Pedersen, P. A., et al. (2002). Crystal structure of the plasma membrane proton-translocating P-ATPase. (While specific to ATPases, this literature supports the general "alternating access" model visualized in Figure 1).

Sources

- 1. Substrates and Inhibitors of Organic Cation Transporters (OCTs) and Plasma Membrane Monoamine Transporter (PMAT) and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta-lactam antibiotics as substrates for OCTN2, an organic cation/carnitine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Phenylalanine Betaine: A Technical Guide to Natural Sources and Isolation

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources, isolation, and purification of Phenylalanine betaine. This document emphasizes the scientific principles behind the methodologies, offering actionable insights for laboratory applications.

Executive Summary

Phenylalanine betaine, a naturally occurring amino acid derivative, has garnered interest within the scientific community for its potential biological activities.[1] As a quaternary ammonium compound, its structure lends itself to unique physicochemical properties that are relevant in various biological systems. This guide delves into the known natural reservoirs of Phenylalanine betaine and presents a detailed exposition of the methodologies for its extraction, purification, and characterization. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships between experimental choices and outcomes.

Natural Occurrence of Phenylalanine Betaine

Phenylalanine betaine has been identified in a limited number of natural sources across the plant and fungal kingdoms.[2] The primary documented sources include:

-

Antiaris africana : This tree, belonging to the Moraceae family, is a well-documented source of Phenylalanine betaine.[2][3] The compound has been successfully isolated from both the latex and the bark of the plant.[2]

-

Astraeus pteridis : This truffle-like mushroom is another confirmed natural source from which Phenylalanine betaine has been isolated.[2]

-

Rye (Secale cereale) : Indirect evidence points to the presence of Phenylalanine betaine or its precursors in rye bran.[2] Studies have shown increased urinary excretion of this compound in mice fed a diet supplemented with rye bran.[2]

-

Gut Microbiota Metabolism : Research indicates that Phenylalanine betaine can be synthesized by gut microbes.[4] It has been detected after the ingestion and fermentation of dietary materials like whole-grain bread, suggesting a metabolic contribution from the gut microbiota.[4]

While not direct sources of Phenylalanine betaine, various marine algae are known to produce a wide array of other betaines, making them a potential area for future investigation into novel betaine discovery.[5][6][7]

Quantitative Data on Betaine Content in Natural Sources

The following table summarizes the known natural sources of Phenylalanine betaine and related betaines in other organisms. It is important to note that quantitative data for Phenylalanine betaine is not widely available, and the yields of other betaines are provided for comparative purposes.

| Organism | Family/Class | Compound | Source Material | Reported Yield (% dry wt) | Reference |

| Antiaris africana | Moraceae | Phenylalanine betaine | Latex, Bark | Not specified | [3] |

| Astraeus pteridis | Basidiomycetes | Phenylalanine betaine | Fruiting body | Not specified | [2] |

| Laminaria species | Phaeophyceae | Trigonelline | Whole algae | Variable | [5] |

| Ascophyllum nodosum | Phaeophyceae | Glycinebetaine | Whole algae | Variable | [7] |

Isolation and Purification Methodologies

The isolation of Phenylalanine betaine, like other alkaloids and betaines, relies on its physicochemical properties, particularly its polarity and basicity. The general workflow involves extraction from the source material, followed by purification steps to remove impurities.

General Extraction Principles

The extraction strategy is dictated by the form in which the betaine exists in the natural source, which can be as a free base or a salt.[8]

-

Solvent Extraction : Due to their polar nature, betaines are soluble in polar solvents.

-

Aqueous Methanol/Ethanol : A common choice for initial extraction from dried and powdered plant or fungal material.[5] This solvent system effectively extracts a broad range of polar and semi-polar compounds.

-

Acidified Water : Using dilute inorganic acids can increase the solubility of betaines by forming their corresponding salts.[8][9]

-

-

Acid-Base Extraction : This classical technique for alkaloid isolation is highly effective for separating basic compounds like betaines from neutral and acidic impurities.[9][10] The process involves partitioning the compound between an aqueous and an organic layer at different pH values.

Experimental Protocol: Isolation from Antiaris africana Bark

This protocol is a representative example of how Phenylalanine betaine can be isolated.

Step 1: Preparation of Plant Material

-

Obtain dried bark of Antiaris africana.

-

Grind the bark into a fine powder to increase the surface area for extraction.

Step 2: Initial Solvent Extraction

-

Macerate the powdered bark in 80% aqueous methanol for 24-48 hours at room temperature.[5] The ratio of solvent to plant material should be sufficient to ensure thorough wetting (e.g., 10:1 v/w).

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

Step 3: Acid-Base Partitioning

-

Dissolve the crude extract in a dilute acidic solution (e.g., 1% H₂SO₄).[10]

-

Extract the acidic solution with a non-polar organic solvent (e.g., chloroform or diethyl ether) to remove non-basic impurities.[8][9] Discard the organic layer.

-

Make the aqueous layer alkaline by adding a base (e.g., NH₄OH) until a pH of 9-10 is reached.[10] This converts the betaine salt to its free base.

-

Extract the alkaline solution with a polar organic solvent (e.g., chloroform) to transfer the free betaine into the organic phase.[8]

-

Collect the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a semi-purified betaine fraction.

Chromatographic Purification

Chromatography is an indispensable tool for the final purification of Phenylalanine betaine from the semi-purified extract.[11][12][13]

-

Ion-Exchange Chromatography : This is a highly effective technique for separating charged molecules like betaines.

Step 4: Cation-Exchange Chromatography Protocol

-

Pack a column with a strong acid cation exchange resin (e.g., Amberlite IR-120 H⁺ form).[5]

-

Dissolve the semi-purified betaine fraction in water and load it onto the column.

-

Wash the column with deionized water to remove neutral and anionic impurities.

-

Elute the bound betaines using a suitable eluent, such as aqueous ammonia or a salt gradient.

-

Collect fractions and monitor for the presence of the target compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Crystallization

Crystallization is the final step to obtain high-purity Phenylalanine betaine. The choice of solvent and temperature are critical parameters.[14]

Step 5: Recrystallization Protocol

-

Dissolve the purified Phenylalanine betaine fraction in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol-water).[15]

-

Allow the solution to cool slowly to promote the formation of well-defined crystals.

-

The introduction of a seed crystal can facilitate crystallization.[16]

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[16]

Workflow Diagram

Caption: General workflow for the isolation of Phenylalanine betaine.

Analytical Characterization

Once isolated, the identity and purity of Phenylalanine betaine must be confirmed using spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Phenylalanine betaine, the characteristic signals would include:

-

A singlet for the trimethylammonium group protons.

-

Multiplets for the aromatic protons of the phenyl ring.[17]

-

Signals for the methine and methylene protons of the amino acid backbone.

The chemical shifts of these protons provide a unique fingerprint for the molecule.[18][19]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is essential for confirming the molecular weight and fragmentation pattern of Phenylalanine betaine.[20][21][22]

-

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like betaines.

-

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition.

-

Tandem Mass Spectrometry (MS/MS) yields a characteristic fragmentation pattern that can be used for structural confirmation.

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of Phenylalanine betaine.

Conclusion

The isolation and characterization of Phenylalanine betaine from natural sources present a multi-step process that requires a combination of classical natural product chemistry techniques and modern analytical instrumentation. This guide provides a foundational framework for researchers to approach this challenge. The methodologies outlined, from extraction to purification and analysis, are based on established scientific principles and can be adapted and optimized for specific research needs. Further exploration of diverse natural sources, particularly from the marine environment and through microbial fermentation, may lead to the discovery of novel betaines and more efficient production methods.

References

-

Wikipedia. Phenylalanine. [Link]

-

Cuellar, M. C., et al. (2007). Crystallization of L-Phenylalanine anhydrate for product recovery during fermentation. ResearchGate. [Link]

- Google Patents.

-

Agoes, S. K., et al. (2018). Isolation and screening of marine microalgae from Kendari waters, Southeast Sulawesi, Indonesia suitable for outdoor mass cultivation. AACL Bioflux, 11(5), 1548-1555. [Link]

-

YouTube. The Isolation of Natural Products: Morphine and Other Alkaloids. [Link]

-

MacDonald, M. J., & D'Cunha, G. B. (2007). Fungal and Plant Phenylalanine Ammonia-lyase. PMC. [Link]

-

PubChem. Phenylalanine betaine. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). The extraction, separation and purification of alkaloids in the natural medicine. JOCPR, 6(1), 338-345. [Link]

-

Rathinasabapathi, B., et al. (2001). β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves. Plant Physiology, 126(3), 1277–1285. [Link]

-

Li, Y., et al. (2020). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Crystals, 10(11), 1017. [Link]

-

ResearchGate. General Methods of Extraction and Isolation of Alkaloids. [Link]

-

Yuan, L., et al. (2022). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration. Clinica Chimica Acta, 524, 1-7. [Link]

- Google Patents.

-

European Patent Office. EP1977017B1 - METHOD FOR SEPARATING BETAINE. [Link]

-

Ticconi, F., et al. (2025). 1H-NMR-based metabolomics identifies disrupted betaine metabolism as distinct serum signature of pre-frailty. npj Aging, 11(1). [Link]

-

ResearchGate. Betaine Yields from Marine Algal Species Utilized in the Preparation of Seaweed Extracts Used in Agriculture. [Link]

-

Keller, M. D., et al. (1998). Production of glycine betaine and dimethylsulfoniopropionate in marine phytoplankton. I. Batch cultures. Marine Biology, 131(3), 643-652. [Link]

-

Mitchell, D. E., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(10), 2354–2360. [Link]

-

University of Alberta. NMR Metabolomics Analysis. [Link]

- Google Patents.

-

MassBank. Organic acids and derivatives - L-Phenylalanine. [Link]

-

Blunden, G., et al. (2010). Betaine yields from marine algal species utilized in the preparation of seaweed extracts used in agriculture. Natural Product Communications, 5(4), 581-585. [Link]

- Google Patents.

-

D'Orazio, G., et al. (2017). New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1509, 55-62. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Betaine. [Link]

-

ResearchGate. Mass spectrum of phenylalanine for breadcrumbs from producer B (main ions). [Link]

-

Mitchell, D. E., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PMC. [Link]

-

Arts, H. J., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Analytical and Bioanalytical Chemistry, 413(16), 4221–4231. [Link]

-

Biological Magnetic Resonance Bank. bmse000045 L-Phenylalanine. [Link]

-

ResearchGate. (PDF) 1H-NMR-based metabolomics identifies disrupted betaine metabolism as distinct serum signature of pre-frailty. [Link]

-

Avison, M. J., et al. (1988). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Cerebral Blood Flow & Metabolism, 8(4), 541-547. [Link]

Sources

- 1. Phenylalanine betaine | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phenylalanine betaine | 125982-49-2 | Benchchem [benchchem.com]

- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 6. researchgate.net [researchgate.net]

- 7. Betaine yields from marine algal species utilized in the preparation of seaweed extracts used in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. US8864995B2 - Method for separating betaine - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. WO2007080228A1 - Method for separating betaine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 17. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. uab.edu [uab.edu]

- 19. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 20. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Phenylalanine Betaine in Metabolomic Profiling

This guide is structured as an advanced technical whitepaper designed for application scientists and metabolomics researchers. It prioritizes the distinction between Phenylalanine Betaine and its metabolic neighbors (Phenylalanine, PAGln), addressing the specific analytical challenges of quaternary ammonium compounds.

Differentiation, Detection, and Biological Significance of N,N,N-Trimethyl-L-Phenylalanine

Executive Summary

Phenylalanine betaine (N,N,N-trimethyl-L-phenylalanine) represents a critical yet often overlooked "orphan" metabolite in high-throughput profiling. While its precursor, L-phenylalanine, and its gut-microbiome derivative, phenylacetylglutamine (PAGln), are well-documented biomarkers for insulin resistance and cardiovascular risk, phenylalanine betaine occupies a unique niche. It serves as a potent discriminator between endogenous metabolic shifts and exogenous dietary intake (specifically marine and fungal sources).

This guide provides a validated framework for the retention, identification, and quantification of phenylalanine betaine, addressing the specific challenges posed by its permanent positive charge and isobaric interferences.

Chemical Identity & Biological Context[1][2][3][4]

Structural Characteristics

Unlike primary amino acids, phenylalanine betaine is a quaternary ammonium compound. It carries a permanent positive charge on the nitrogen atom, regardless of pH, rendering standard derivatization techniques (e.g., reaction with phenyl isothiocyanate) ineffective.

-

IUPAC Name: (2S)-3-phenyl-2-(trimethylazaniumyl)propanoate

-

Formula: C₁₂H₁₇NO₂ (Zwitterionic form)

-

Monoisotopic Mass: 207.1259 Da

-

Precursor Ion [M+H]⁺: m/z 208.1332

Biosynthetic Pathway

The biosynthesis of phenylalanine betaine involves the exhaustive methylation of the amino group of L-phenylalanine. This process is mediated by S-adenosylmethionine (SAM) -dependent N-methyltransferases. While this pathway is highly active in marine invertebrates (e.g., Porifera) and specific fungi, its presence in human biofluids is often a result of dietary accumulation or specific gut microbial activity, distinguishing it from the hepatic conjugation that produces PAGln.

Figure 1: Biosynthetic Pathway & Methylation Cascade

Caption: Stepwise methylation of L-Phenylalanine to Phenylalanine Betaine. Each step consumes S-adenosylmethionine (SAM), highlighting the metabolic cost of synthesis.

Analytical Challenges & Solutions

The "Wash-Out" Effect in Reverse Phase (RP)

A common failure mode in metabolomics is the loss of phenylalanine betaine in the solvent front (void volume) of C18 columns. Due to its high polarity and permanent charge, it interacts poorly with hydrophobic stationary phases, leading to:

-

Ion Suppression: Co-elution with salts and other unretained matrix components.[1]

-

Quantification Errors: Inconsistent peak shapes and retention times.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for reliable profiling. A Zwitterionic (ZIC-HILIC) or Amide stationary phase provides the necessary retention mechanism via electrostatic interaction and water-layer partitioning.

Mass Spectrometry Fragmentation (MS/MS)

Identification relies on the characteristic neutral loss of the trimethylamine group.

| Precursor Ion (m/z) | Product Ion (m/z) | Loss (Da) | Structural Assignment |

| 208.1 | 149.1 | -59 | [M - N(CH₃)₃]⁺ (Cinnamic acid cation) |

| 208.1 | 60.1 | -148 | [NH(CH₃)₃]⁺ (Trimethylammonium) |

| 208.1 | 118.1 | -90 | Styrene cation (secondary fragment) |

Critical Note: The transition 208.1 -> 149.1 is the primary quantifier. However, researchers must verify that m/z 149 is not formed by in-source fragmentation of other cinnamic acid derivatives.

Validated Experimental Protocol

Sample Preparation (Plasma/Serum)

-

Principle: Protein precipitation with organic solvent is sufficient. Acid hydrolysis must be avoided to prevent degradation of the betaine moiety.

-

Thaw: Thaw plasma samples on ice (4°C).

-

Precipitation: Add 150 µL of cold Acetonitrile:Methanol (75:25) containing internal standard (e.g., L-Phenylalanine-d8 or d9-Betaine) to 50 µL of plasma.

-

Vortex: Vortex vigorously for 30 seconds.

-

Incubation: Incubate at -20°C for 20 minutes to ensure protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer: Transfer supernatant to a glass vial. Do not dry down if using HILIC; the high organic content is compatible with injection.

LC-MS/MS Conditions (HILIC)

-

Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Gradient:

-

0-1 min: 90% B (Isocratic hold for retention)

-

1-7 min: 90% B -> 50% B (Linear gradient)

-

7-9 min: 50% B (Wash)

-

9-12 min: 90% B (Re-equilibration)

-

Figure 2: Analytical Workflow

Caption: Optimized HILIC-MS/MS workflow for polar betaine retention.

Data Interpretation & Confounding Factors

Dietary vs. Endogenous

Elevated levels of phenylalanine betaine should trigger a dietary review before assuming a metabolic defect.

-

Dietary Sources: High consumption of citrus fruits, marine sponges (rare), or specific fungal supplements (e.g., Pleurotus species).

-

Endogenous: In the absence of dietary sources, elevated levels may indicate altered methylation potential (SAM/SAH ratio imbalance) or gut dysbiosis favoring N-methylating bacterial strains.

Distinguishing from PAGln

Phenylacetylglutamine (PAGln) is a major confounder in biological interpretation, though not analytically (MW 264.28 Da).

-

PAGln: Marker of Gut Microbiome -> Liver axis (CVD risk).

-

Phe-Betaine: Marker of Methylation status or Dietary intake .

Do not conflate the two. PAGln requires hepatic acetylation; Phe-Betaine requires exhaustive methylation.

References

-

HMDB (Human Metabolome Database). Metabocard for N,N,N-Trimethyl-L-phenylalanine (HMDB0000883). [Link]

-

Kulkarni, A., et al. (2024). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. (Demonstrates the relevance of Phe metabolism in immune profiling). [Link][2]

-

Psychogios, N., et al. (2011). The human serum metabolome. (Foundational reference for serum metabolite concentrations). [Link]

-

McClure, T. D., et al. (2017). HILIC-MS/MS for the determination of betaines. (Technical basis for HILIC separation of quaternary ammoniums). [Link]

-

Servillo, L., et al. (2011). Betaines in fruits and vegetables: identification by HPLC-ESI-MS/MS. (Source of dietary confounding data). [Link]

Sources

Phenylalanine Betaine & Derivatives: A Technical Guide to Next-Gen Cationic Antimicrobials

Executive Summary

The escalating crisis of multi-drug resistant (MDR) pathogens necessitates the development of "soft" antimicrobials—agents that are potent against microbes but biodegradable and non-toxic to mammalian hosts. Phenylalanine Betaine (N,N,N-trimethyl-L-phenylalanine) and its amphiphilic derivatives represent a high-potential class of Amino Acid-Based Surfactants (AAS) .

Unlike traditional Quaternary Ammonium Compounds (QACs) which persist in the environment, Phenylalanine Betaine (PB) scaffolds leverage the natural metabolic pathways of amino acids for degradation while maintaining the electrostatic lethality required to breach bacterial membranes and viral envelopes. This guide explores the physicochemical basis, mechanism of action (MOA), and validation protocols for PB-based therapeutics.

Part 1: Chemical Basis & Structural Pharmacology

The Molecule

Phenylalanine betaine is a zwitterionic quaternary ammonium analog of phenylalanine. However, in its native zwitterionic form, its antimicrobial potency is limited by charge neutralization (internal salt formation between

To activate its potential as a broad-spectrum antimicrobial, the molecule is typically modified into a Cationic Amphiphile via esterification of the carboxyl group with long-chain fatty alcohols.

Key Structural Domains:

-

Cationic Head (Trimethylammonium): Provides high affinity for negatively charged bacterial cell walls (Teichoic acids in Gram(+), LPS in Gram(-)).

-

Linker (Phenyl Ring): The aromatic side chain of phenylalanine provides

stacking interactions, stabilizing the surfactant at the interface and enhancing membrane penetration rigidity. -

Hydrophobic Tail (Esterified Alkyl Chain): Critical for lipid bilayer insertion. Optimization studies suggest a "cut-off effect" where C10–C12 chains yield maximum potency.

Synthesis Pathway

The synthesis of antimicrobial PB derivatives generally follows a two-step "Green Chemistry" approach to ensure scalability and purity.

Figure 1: Synthetic route converting native L-Phenylalanine into a membrane-active cationic surfactant.

Part 2: Mechanisms of Action (MOA)

The antimicrobial efficacy of Phenylalanine Betaine esters relies on the "Carpet Model" of membrane disruption. Unlike antibiotics that target specific intracellular enzymes (and thus invite resistance), PB derivatives physically dismantle the cell boundary.

Antibacterial Mechanism[1][2][3]

-

Electrostatic Adsorption: The cationic head binds to the anionic bacterial surface (Lipoteichoic acid or LPS).

-

Hydrophobic Insertion: The alkyl tail and phenyl ring insert into the lipid bilayer.

-

Displacement: The surfactant displaces natural lipids, altering membrane curvature.

-

Micellization & Lysis: Once the local concentration exceeds the Critical Micelle Concentration (CMC) on the membrane surface, the bilayer disintegrates into mixed micelles, causing cytoplasmic leakage and cell death.

Antiviral Mechanism (Enveloped Viruses)

PB derivatives act as virucidal agents against enveloped viruses (e.g., SARS-CoV-2, Influenza).

-

The surfactant penetrates the viral lipid envelope.

-

It denatures the envelope glycoproteins (Spike proteins) required for host entry.

-

Result: The virus is physically inactivated and cannot fuse with host cells.

Figure 2: Step-wise mechanism of action for Phenylalanine Betaine surfactants against microbial membranes.

Part 3: Experimental Validation Protocols

As a Senior Scientist, establishing self-validating protocols is crucial. The following workflows include necessary controls to prevent false positives common with surfactant testing (e.g., carryover effects).

Antibacterial Assay: Modified MIC/MBC

Standard: CLSI M07-A10 adapted for surface-active agents.

Reagents:

-

Mueller-Hinton Broth (MHB) cation-adjusted.

-

Neutralizer: Dey-Engley (D/E) broth (Critical to stop surfactant action during plating).

Protocol Steps:

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

CFU/mL. -

Dilution: Prepare serial 2-fold dilutions of PB-Ester in MHB (Range: 0.5 – 128

). -

Incubation: 37°C for 18–24 hours.

-

Readout (MIC): Lowest concentration with no visible growth.[1]

-

Validation (MBC): Aliquot 10

from clear wells into D/E Neutralizing Broth , then plate. This step prevents bacteriostatic inhibition from being mistaken as bactericidal activity.

Data Presentation Template:

| Compound | Chain Length | MIC ( | MIC ( | Hemolysis ( |

| PB-Ester | C8 | 64 | >128 | >1000 (Safe) |

| PB-Ester | C10 | 8 | 32 | 450 |

| PB-Ester | C12 | 2 | 8 | 120 |

| BAC (Control) | C12-C14 | 1 | 4 | 15 (Toxic) |

Interpretation: The C12 derivative approaches the potency of Benzalkonium Chloride (BAC) but with a significantly better safety profile (higher

Antiviral Assay: TCID50 Reduction

Standard: ASTM E1052.

Protocol Logic:

-

Contact: Mix Virus suspension + PB-Ester for defined contact time (e.g., 60s, 5 min).

-

Neutralization: Immediately transfer aliquot to a Sephadex G-25 spin column or high-dilution media to strip the surfactant. Failure to neutralize will kill the host cells, leading to false-positive viral toxicity.

-

Infection: Apply neutralized mix to host cells (e.g., Vero E6).

-

Scoring: Observe for Cytopathic Effect (CPE) after 3–5 days.

Part 4: Challenges & Future Outlook

While Phenylalanine Betaine derivatives are promising, two technical hurdles remain for clinical translation:

-

Hemolytic Activity: Like all surfactants, PB esters can disrupt red blood cells.

-

Mitigation: Design "Gemini" surfactants (two PB heads, one tail) or incorporate a cleavable linker (e.g., ester bond) that degrades in plasma before reaching toxic levels.

-

-

Protein Binding: High affinity for serum albumin can reduce bioavailability.

-

Mitigation: Formulation in liposomes or nanocarriers to shield the cationic charge until delivery.

-

References

-

Joondan, N., et al. (2014). "Antibacterial activity of L-Phenylalanine and L-Tyrosine esters in relation to their CMCs." Microbiological Research. Link

-

Pinazo, A., et al. (2011).[2] "Amino acid-based surfactants: New antimicrobial agents."[3][4] Advances in Colloid and Interface Science. Link

-

Zhou, C., et al. (2016). "Antiviral activity of amino acid-based surfactants against enveloped viruses." Journal of Virological Methods. Link

-

Teixeira, H., et al. (2023). "Cationic Surfactants as Membrane-Active Agents." MDPI Antibiotics. Link

-

ASTM International. (2020). "ASTM E1052 - Standard Test Method to Assess the Activity of Microbicides against Viruses in Suspension." Link

Sources

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) for Phenylalanine betaine analysis.

Part 1: Introduction & Strategic Overview

The Analytical Challenge

Phenylalanine betaine (N,N,N-trimethylphenylalanine) is a quaternary ammonium compound (QAC) implicated in osmoprotection and specific plant metabolic pathways (e.g., Rutaceae, Moraceae). Unlike standard amino acids, phenylalanine betaine possesses a permanent positive charge on the nitrogen atom, rendering it non-volatile and thermally unstable .

Direct injection of underivatized phenylalanine betaine into a Gas Chromatograph (GC) typically results in:

-

Thermal Degradation: Uncontrolled Hofmann elimination in the injector port.

-

Column Adsorption: The charged species binds irreversibly to the stationary phase.

-

Non-Elution: Complete loss of signal.

While LC-MS is often the default for polar charged species, GC-MS remains a critical tool for labs requiring high-resolution structural isomer differentiation or those lacking LC-MS infrastructure.

The Solution: Nucleophilic Demethylation

To render phenylalanine betaine amenable to GC-MS, we must neutralize the quaternary nitrogen. This protocol utilizes Sodium Benzenethiolate (Thiophenolate) to perform a nucleophilic attack on one of the

Part 2: The Chemistry of Derivatization

Understanding the reaction mechanism is vital for troubleshooting. We employ a two-stage derivatization strategy:

-

Demethylation: Sodium benzenethiolate (

) attacks a methyl group on the quaternary nitrogen, releasing methyl phenyl sulfide and the tertiary amine. -

Silylation: The carboxyl group of the resulting N,N-dimethylphenylalanine is silylated using MSTFA to ensure volatility.

Reaction Pathway Visualization

Figure 1: Two-step chemical derivatization mechanism converting the quaternary ammonium cation into a volatile TMS-ester suitable for GC-MS.

Part 3: Detailed Experimental Protocol

Materials & Reagents

-

Target Standard: Phenylalanine betaine (CAS 56755-22-7).[1][2]

-

Demethylation Reagent: Sodium benzenethiolate (prepared fresh or purchased).

-

Solvent: 2-Butanone (Methyl Ethyl Ketone - MEK), anhydrous.

-

Silylation Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[3][4]

-

Internal Standard: L-Phenylalanine-d5 (ring-d5) or N,N-dimethylglycine ethyl ester.

-

Cleanup: Strong Cation Exchange (SCX) SPE cartridges (e.g., 500 mg).

Sample Preparation Workflow

Step 1: Extraction[5][6]

-

Homogenize 100 mg of plant tissue or lyophilized biological fluid.

-

Extract with 1 mL Methanol:Water (80:20 v/v) containing 0.1% Formic Acid.

-

Sonicate for 15 mins at 4°C.

-

Centrifuge at 12,000 x g for 10 mins. Collect supernatant.

Step 2: SPE Purification (Critical for QACs)

Rationale: We must isolate the cationic betaine from neutral sugars and anionic acids to prevent interference during the demethylation reaction.

-

Condition SCX cartridge with 3 mL MeOH, then 3 mL Water.

-

Load supernatant.

-

Wash with 3 mL 0.1 M HCl (removes acids/neutrals).

-

Elute betaines with 3 mL 4M Ammonium Hydroxide in MeOH .

-

Evaporate eluate to dryness under Nitrogen (

).

Step 3: Chemical Demethylation

-

Reconstitute dried residue in 200 µL of Sodium Benzenethiolate solution (10 mg/mL in MEK).

-

Add a magnetic stir bar and seal the reaction vial tightly (crimp cap recommended).

-

Reflux at 80°C for 60 minutes.

-

Note: The solution may turn slightly yellow; this is normal.

-

-

Cool to room temperature.

-

Add 100 µL of 0.1 M HCl to quench and protonate the carboxyl group.

-

Extract with 500 µL Ethyl Acetate (removes the thiophenol byproduct). Discard the organic (top) layer? NO.

-

Correction: The tertiary amine product is amphoteric. We need to be careful.

-

Refined Extraction: Adjust pH to ~4.0. Extract the byproduct (thiophenol) with hexane (discard hexane). Then adjust aqueous phase pH to 7-8, extract the target (N,N-dimethylphenylalanine) into Ethyl Acetate.

-

Simplification: Evaporate the reaction mixture to dryness. The thiophenol is volatile and will be removed under nitrogen stream.

-

Step 4: Silylation

-

To the dried demethylated residue, add 50 µL MSTFA + 1% TMCS and 50 µL Pyridine.

-

Incubate at 60°C for 30 minutes.

-

Transfer to GC vial with glass insert.

Workflow Diagram

Figure 2: Step-by-step sample preparation workflow from extraction to injection.

Part 4: GC-MS Instrumental Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low bleed, standard non-polar phase for silylated amines. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency. |

| Inlet Temp | 260°C | Ensures rapid volatilization of the silylated derivative. |

| Injection | 1 µL Splitless (Purge on @ 0.75 min) | Maximizes sensitivity for trace betaines. |

| Oven Program | 70°C (1 min) → 15°C/min → 300°C (5 min) | Slow ramp allows separation of byproduct (thiophenol) from target. |

| Transfer Line | 280°C | Prevents condensation before MS source. |

| Ion Source | EI (70 eV) @ 230°C | Standard fragmentation energy. |

| Scan Mode | Full Scan (m/z 50-500) & SIM | SIM for quantitation; Scan for confirmation. |

Target Ions for N,N-Dimethylphenylalanine-TMS

After derivatization, the molecule analyzed is Trimethylsilyl N,N-dimethylphenylalaninate .

-

Molecular Weight: ~265 Da.

-

Key Fragments:

-

m/z 91 (Base Peak): Tropylium ion (

), characteristic of the benzyl side chain. -

m/z 148: Fragment corresponding to the amine backbone minus the benzyl group.

-

m/z 250: Loss of methyl group (

). -

m/z 265: Molecular Ion (

).

-

SIM Group Setup:

-

Target: m/z 265

-

Qualifiers: m/z 91, 148

Part 5: Validation & Troubleshooting

Self-Validating the Protocol

To ensure the method is working, you must monitor the Demethylation Efficiency .

-

Spike Control: Spike a blank matrix with pure Phenylalanine Betaine standard.

-

Monitor m/z 58: If you see a large peak at m/z 58 (dimethylamine) early in the chromatogram, it indicates thermal degradation (Hofmann elimination) rather than chemical demethylation.

-

Monitor m/z 110: This corresponds to Thiophenol (the reagent byproduct). It must be present in the chromatogram (usually elutes early) to prove the reagent was active.

Troubleshooting Table